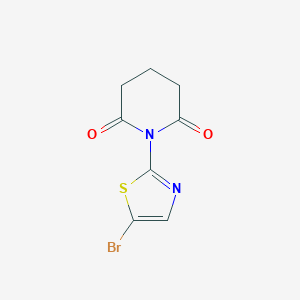

1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione

Beschreibung

Crystallographic Analysis and X-ray Diffraction Studies

While specific X-ray crystallographic data for this compound is limited in the current literature, related thiazole-containing piperidine-2,6-dione derivatives have been extensively characterized through single crystal X-ray diffraction analysis. The crystallographic studies of analogous compounds in this series reveal that these molecules typically adopt specific conformations that optimize intramolecular interactions while minimizing steric hindrance between the thiazole and piperidine rings.

The crystal packing of similar N-(thiazol-2-yl)piperidine-2,6-dione compounds demonstrates the importance of intermolecular hydrogen bonding and sulfur-oxygen interactions in determining the solid-state structure. These compounds frequently crystallize in space groups that allow for efficient packing through π-π stacking interactions between aromatic thiazole rings and dipole-dipole interactions between the carbonyl groups of adjacent piperidine-2,6-dione moieties.

The torsion angles between the thiazole ring and the piperidine-2,6-dione core have been systematically analyzed in related compounds, with calculated values showing significant variation depending on substituent effects. The bromine substitution at the 5-position of the thiazole ring is expected to influence these torsional parameters through both electronic and steric effects, potentially leading to distinct conformational preferences compared to unsubstituted analogs.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, and Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive spectral features that confirm its structural identity and provide insights into its electronic properties. The compound's Standard Molecular Identifier (SMILES) notation is recorded as O=C(CCC1)N(C2=NC=C(Br)S2)C1=O, while its International Chemical Identifier (InChI) is InChI=1S/C8H7BrN2O2S/c9-5-4-10-8(14-5)11-6(12)2-1-3-7(11)13/h4H,1-3H2.

Mass spectrometric analysis provides crucial structural confirmation through predicted collision cross section values. For this compound, the predicted collision cross sections for various adduct ions have been calculated, with the protonated molecular ion [M+H]+ showing a predicted collision cross section of 140.6 Ų, the sodium adduct [M+Na]+ at 155.6 Ų, and the deprotonated ion [M-H]- at 149.0 Ų. These values reflect the compound's three-dimensional structure and provide important parameters for analytical identification.

| Adduct Ion | m/z Value | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 260.93278 | 140.6 |

| [M+Na]+ | 282.91472 | 155.6 |

| [M-H]- | 258.91822 | 149.0 |

| [M+NH4]+ | 277.95932 | 163.3 |

| [M+K]+ | 298.88866 | 145.1 |

The infrared spectroscopic analysis of related N-(thiazol-2-yl)piperidine-2,6-dione derivatives reveals characteristic absorption bands that are expected to be present in the target compound. The carbonyl stretching vibrations of the piperidine-2,6-dione core typically appear in the region around 1710-1665 cm⁻¹, while the thiazole ring vibrations contribute to the fingerprint region below 1500 cm⁻¹.

Ultraviolet-visible spectroscopy of thiazole-containing compounds demonstrates absorption maxima that are sensitive to both the electronic nature of substituents and the conformational arrangement of the molecule. The bromine substituent in this compound is expected to influence the electronic transitions through both inductive and mesomeric effects, potentially leading to bathochromic shifts in the absorption spectrum compared to unsubstituted analogs.

Computational Molecular Modeling and Density Functional Theory Calculations

Computational studies using Density Functional Theory calculations have provided valuable insights into the electronic structure and conformational preferences of N-(thiazol-2-yl)piperidine-2,6-dione derivatives. These theoretical investigations reveal that the electronic properties of these compounds are significantly influenced by the nature and position of substituents on both the thiazole ring and the piperidine-2,6-dione core.

The computational analysis of related compounds in this series has demonstrated that the presence of halogen substituents, such as bromine, introduces significant changes in the molecular electrostatic potential and frontier molecular orbital energies. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are particularly sensitive to the electronic effects of the bromine substituent, which acts as both an electron-withdrawing group through inductive effects and a weakly electron-donating group through resonance.

Density Functional Theory calculations have also been employed to determine optimal geometries and to predict spectroscopic properties. The calculated bond lengths, bond angles, and dihedral angles provide detailed structural information that complements experimental crystallographic data. For thiazole-piperidine-2,6-dione systems, the calculations typically predict specific torsion angles between the two ring systems that optimize the balance between electronic conjugation and steric interactions.

The computational studies reveal that compounds with specific conformational arrangements exhibit enhanced nonlinear optical properties, with the band gap energies being particularly important for determining second harmonic generation capabilities. The presence of sulfur-oxygen interactions has been identified as a crucial factor in conformational control, with these non-covalent interactions contributing significantly to the overall molecular geometry.

Conformational Analysis of the Piperidine-2,6-dione Core

The conformational analysis of the piperidine-2,6-dione core in this compound reveals complex structural dynamics that are influenced by both intramolecular interactions and the electronic effects of the thiazole substituent. The six-membered piperidine ring adopts conformations that minimize steric strain while optimizing orbital overlap with the attached thiazole moiety.

Computational investigations of related N-(thiazol-2-yl)piperidine-2,6-dione compounds have shown that the torsion angle between the thiazole ring and the piperidine-2,6-dione core is a critical structural parameter. This dihedral angle determines the extent of electronic communication between the two heterocyclic systems and significantly influences the compound's electronic and optical properties.

| Structural Parameter | Calculated Value Range | Experimental Observation |

|---|---|---|

| Thiazole-Piperidine Torsion Angle | 15-45° | Variable with substituents |

| Piperidine Ring Puckering | Chair/Half-chair | Temperature dependent |

| C-N Bond Length (Thiazole-Piperidine) | 1.42-1.45 Å | Consistent with sp²-sp³ hybridization |

The piperidine-2,6-dione ring system exhibits characteristic conformational flexibility, with the two carbonyl groups providing anchoring points that influence the overall molecular geometry. The presence of the thiazole substituent at the nitrogen position introduces additional conformational constraints through both steric and electronic effects. The bromine atom at the 5-position of the thiazole ring contributes to the overall molecular dipole moment and can influence the preferred conformational arrangements through weak halogen bonding interactions.

Rotational barriers around the bond connecting the thiazole and piperidine-2,6-dione moieties have been calculated for related compounds, revealing energy differences between conformational isomers that are typically in the range of 2-8 kcal/mol. These relatively low barriers suggest that multiple conformational states may be accessible at room temperature, contributing to the dynamic behavior of these molecules in solution and solid phases.

Eigenschaften

IUPAC Name |

1-(5-bromo-1,3-thiazol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2S/c9-5-4-10-8(14-5)11-6(12)2-1-3-7(11)13/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWYVDALXIHYKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)C2=NC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis via Glutaric Acid and 5-Bromo-2-Aminothiazole

- Reagents : Glutaric acid and 5-bromo-1,3-thiazol-2-amine

- Conditions : Ambient temperature or mild heating

- Procedure : The amino group of 5-bromo-1,3-thiazol-2-amine reacts with the carboxyl groups of glutaric acid, promoting cyclization and formation of the piperidine-2,6-dione ring bonded to the thiazole.

- Purification : Crystallization or chromatography to isolate pure 1-(5-bromo-1,3-thiazol-2-yl)piperidine-2,6-dione

- Yields : Reported yields are generally high due to the mild and efficient nature of the reaction.

This approach benefits from the non-centrosymmetric crystal formation in some derivatives, which is advantageous for nonlinear optical properties, indicating good structural integrity of the synthesized compound.

Alternative Synthetic Routes and Related Compounds

Though direct literature on this compound is limited, related synthetic methodologies for thiazole-containing piperidine-2,6-dione derivatives provide insights:

- Cyclization of amino-thiazole derivatives with dicarboxylic acids or their esters : This method uses amino-thiazole precursors and dicarboxylic acid derivatives under reflux or sealed tube conditions with bases such as sodium bicarbonate or triethylamine to facilitate cyclization.

- Use of chloroacetaldehyde for thiazole ring formation : Some thiazole derivatives (notably 1,3,4-thiadiazoles) are synthesized by reacting amino-thiadiazoles with chloroacetaldehyde under reflux, which could be adapted for brominated thiazoles.

Data Table Summarizing Preparation Conditions

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Recent studies have highlighted the potential of thiazole derivatives, including 1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione, as positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 5 (mGlu5). Research indicates that these compounds can enhance receptor responses, which may lead to new treatments for schizophrenia and other cognitive disorders. For instance, a study demonstrated that a related compound could reverse amphetamine-induced hyperlocomotion in rats without significant side effects .

Case Study:

A focused medicinal chemistry optimization effort led to the identification of a series of thiazolopyridone derivatives that showed promise as mGlu5 PAMs. These compounds were evaluated for their ability to potentiate glutamate responses in vitro and demonstrated efficacy in preclinical models of schizophrenia .

Anticancer Activity

Thiazole-containing compounds have been extensively studied for their anticancer properties. The structural characteristics of this compound allow it to interact with various cellular pathways involved in cancer progression.

Case Study:

In a study evaluating thiazole derivatives for anticancer activity, several compounds exhibited significant cytotoxic effects against human cancer cell lines. For example, one derivative showed an IC₅₀ value of 23.30 mM against A549 human lung adenocarcinoma cells, indicating strong selectivity and potential therapeutic application .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. The presence of specific substituents on the thiazole ring can significantly influence biological activity.

| Substituent Type | Observed Effect |

|---|---|

| Electron-withdrawing groups (e.g., Cl, Br) | Increased anticancer activity |

| Alkyl substitutions | Enhanced receptor modulation capabilities |

Research has shown that modifications to the thiazole moiety can lead to improved pharmacokinetic properties and greater potency against target receptors or cancer cell lines.

Wirkmechanismus

The mechanism by which 1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic outcomes. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The biological and physicochemical properties of piperidine-2,6-dione derivatives are heavily influenced by substituents on the glutarimide ring. Below is a comparative analysis:

Physicochemical Properties

- Solubility: Amino-substituted derivatives (e.g., 1-(3-aminophenyl)piperidine-2,6-dione) show higher aqueous solubility due to polar amino groups, whereas brominated or chlorinated analogs are more lipophilic .

- Thermal Stability : Melting points vary significantly; for example, 1-(3-nitrophenyl)piperidine-2,6-dione melts at 130–134°C, while 1-(4-chloro-2-nitrophenyl)piperidine-2,6-dione melts at 117–119°C .

Biologische Aktivität

1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione is a compound that belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a piperidine moiety, with a bromine substituent that enhances its biological activity. Its molecular formula is , and it has a molecular weight of 263.13 g/mol. The presence of the thiazole ring is significant as it contributes to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound.

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that related thiazole compounds display MIC values ranging from 0.22 to 0.25 μg/mL against specific bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial effect may be attributed to the inhibition of key enzymes involved in microbial growth or disruption of membrane integrity .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties.

Case Studies

- Cell Line Studies : In vitro evaluations on human cancer cell lines demonstrated that thiazole-based compounds can inhibit cell proliferation effectively. For example, compounds structurally similar to this compound showed cytotoxic effects against glioma cells by inhibiting Na+/K(+)-ATPase activity .

- IC50 Values : The IC50 values for related compounds have been reported in the range of 10–30 μM, indicating moderate potency against cancer cells .

Other Biological Activities

Beyond antimicrobial and anticancer activities, thiazole derivatives have shown promise in other areas:

Antiviral Activity

Some studies suggest that thiazole derivatives may inhibit viral replication by targeting specific viral enzymes or proteins. For instance, compounds with similar structures have demonstrated efficacy against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase .

Summary Table of Biological Activities

Q & A

(Basic) What synthetic methodologies are recommended for 1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione, and how can reaction yields be systematically optimized?

Answer:

The synthesis typically involves coupling a bromothiazole precursor with a piperidine-2,6-dione derivative via nucleophilic substitution or transition-metal-catalyzed cross-coupling. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., THF) and inert atmospheres (argon) to minimize side reactions .

- Optimization via Design of Experiments (DoE) : Apply factorial designs (e.g., 2^k models) to evaluate variables like temperature, catalyst loading, and stoichiometry. For example, a 2^3 design (temperature: 60°C vs. 80°C; catalyst: 5 mol% vs. 10 mol%; reaction time: 12h vs. 24h) can identify interactions between parameters and reduce trial-and-error approaches .

- Yield analysis : Use HPLC or LC-MS to quantify purity and yield.

(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing structural purity?

Answer:

- NMR spectroscopy : 1H/13C NMR to confirm regiochemistry of the bromothiazole and piperidine-dione moieties.

- Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).

- HPLC with UV/Vis detection : Monitor impurities using reversed-phase C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) .

- X-ray crystallography : Resolve ambiguous stereochemistry if crystallization is feasible.

(Advanced) How can computational chemistry (e.g., DFT, reaction path searches) guide reaction design for derivatizing this compound?

Answer:

- Reaction mechanism prediction : Use density functional theory (DFT) to calculate transition states and activation energies for bromothiazole substitution reactions. For example, evaluate the feasibility of SNAr (nucleophilic aromatic substitution) vs. oxidative addition pathways .

- Solvent effect modeling : COSMO-RS simulations to predict solubility and solvent compatibility .

- Validation loop : Compare computational predictions with experimental outcomes (e.g., % yield, byproduct formation) to refine models .

(Advanced) What strategies resolve contradictions between experimental reactivity data and theoretical predictions?

Answer:

- Data triangulation : Cross-validate results using multiple techniques (e.g., kinetic studies, isotopic labeling, and computational modeling). For instance, if DFT predicts a lower activation barrier for a pathway not observed experimentally, re-examine solvent effects or intermediate stability .

- Error analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) and experimental measurements (e.g., calorimetry accuracy) .

- Collaborative frameworks : Integrate domain-specific hypotheses (e.g., electronic effects of bromine) with statistical tools (ANOVA) to identify overlooked variables .

(Advanced) How can multi-variable optimization frameworks (e.g., membrane separation, process control) improve scalability of its synthesis?

Answer:

- Membrane technologies : Use nanofiltration or solvent-resistant membranes to isolate the compound from reaction mixtures, replacing traditional column chromatography .

- Process control systems : Implement real-time PAT (Process Analytical Technology) tools (e.g., in-line FTIR) to monitor reaction progress and adjust parameters dynamically .

- Sustainability metrics : Evaluate solvent recovery rates and E-factors (kg waste/kg product) during scale-up .

(Basic) What kinetic study designs are appropriate for analyzing its reactivity in nucleophilic substitutions?

Answer:

- Pseudo-first-order conditions : Use excess nucleophile (e.g., amines) to isolate rate dependence on the compound’s concentration.

- Variable temperature studies : Perform Arrhenius plots to determine activation energy (Ea) and infer mechanism (e.g., associative vs. dissociative) .

- Stopped-flow spectroscopy : Capture rapid intermediates in substitution reactions .

(Advanced) How does the bromothiazole moiety’s electronic profile influence regioselectivity in cross-coupling reactions?

Answer:

- Hammett analysis : Correlate substituent effects (σ values) with reaction rates. Bromine’s electron-withdrawing nature directs electrophilic attacks to the thiazole’s 2-position.

- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies to predict sites of nucleophilic/electrophilic reactivity. For example, bromine lowers the thiazole ring’s LUMO, enhancing susceptibility to nucleophilic substitution .

- Experimental validation : Compare coupling outcomes (e.g., Suzuki-Miyaura) with non-brominated analogs to isolate electronic contributions .

(Basic) What stability-indicating assays are recommended for assessing its degradation under storage conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS .

- Accelerated stability testing : Use Arrhenius kinetics to extrapolate shelf life. For example, store samples at 25°C, 40°C, and 60°C, then quantify degradation rates .

- Excipient compatibility : Test interactions with common formulation additives (e.g., lactose, Mg stearate) using DSC (differential scanning calorimetry).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.